1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one
Description
This compound is a structurally complex molecule featuring a 1,4-thiazepane ring substituted with a 2-chlorophenyl group at the 7-position and a propan-1-one moiety linked to a 3,5-dimethyl-1,2-oxazol-4-yl group. The thiazepane core, a seven-membered heterocycle containing nitrogen and sulfur, is known for conformational flexibility, which can influence binding interactions in biological systems .
Properties
IUPAC Name |
1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S/c1-13-15(14(2)24-21-13)7-8-19(23)22-10-9-18(25-12-11-22)16-5-3-4-6-17(16)20/h3-6,18H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATOJLFPQWSCKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(SCC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Thiazepane Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazepane ring. Common reagents include thiourea and haloalkanes.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives.
Formation of the Oxazole Ring: The oxazole ring is synthesized through cyclization reactions involving nitriles and aldehydes.
Coupling Reactions: The final step involves coupling the thiazepane and oxazole intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Research: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Pharmacopeial and Industrial Sources
and list compounds with overlapping structural features, though none are direct analogs. Key comparisons include:
Key Observations :
- However, the thiazepane core distinguishes it from the flavonoid and dihydrochalcone derivatives in , which are glycosylated and lack nitrogen-sulfur heterocycles.
Computational and Analytical Insights
- Density Functional Theory (DFT) : Becke’s hybrid functional () could predict thermochemical properties (e.g., binding energy, stability) by integrating exact exchange terms. This approach has achieved <3 kcal/mol error in atomization energies, making it viable for modeling thiazepane-oxazole interactions .
- Correlation Energy Models : Lee-Yang-Parr functionals () provide accurate correlation energy estimates, critical for simulating the conformational dynamics of the thiazepane ring .
Biological Activity
The compound 1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a thiazepane ring, a chlorophenyl group, and an oxazole moiety. The presence of these functional groups is significant as they can influence the compound's biological properties.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H22ClN3OS |
| Molecular Weight | 363.9 g/mol |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazepane have shown activity against various bacterial strains. In vitro studies suggest that the compound may possess moderate to strong antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli.
Enzyme Inhibition
The biological activity of this compound also extends to enzyme inhibition. It has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission.
Neuroprotective Effects
The oxazole moiety is associated with neuroprotective effects. Compounds containing oxazole have been studied for their ability to modulate neurotransmitter systems and exhibit potential benefits in treating cognitive disorders.
The mechanisms through which this compound exerts its biological effects involve:
- Interaction with Receptors: The thiazepane structure may facilitate binding to various receptors involved in neurotransmission.
- Enzyme Inhibition: The compound likely inhibits specific enzymes related to neurotransmitter degradation and bacterial metabolism.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
-
Study on Thiazepane Derivatives:
- Researchers synthesized a series of thiazepane derivatives and assessed their antimicrobial properties. The study found that certain derivatives exhibited significant inhibitory effects against Bacillus subtilis and Salmonella typhi, suggesting a promising avenue for developing new antibacterial agents .
-
Neuroprotective Activity:
- A study focused on compounds containing oxazole rings demonstrated their potential in protecting neuronal cells from oxidative stress. These findings indicate that derivatives similar to the target compound could be beneficial in neurodegenerative conditions .
- AChE Inhibition:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
